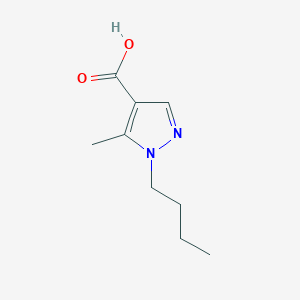

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a member of pyrazoles and a monocarboxylic acid . It is functionally related to a N-methylpyrazole .

Synthesis Analysis

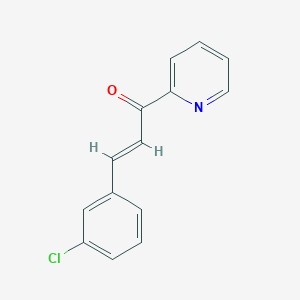

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can yield 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular weight of “this compound” is 182.22 . The single crystals of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P2 1 / n of monoclinic system .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 213-214°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Structural and Spectral Studies

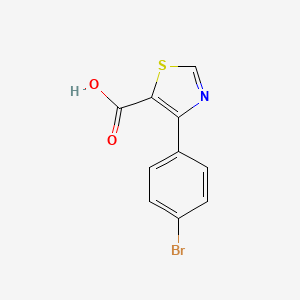

- Pyrazole-4-carboxylic acid derivatives, similar to 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid, have been extensively studied for their structural and spectral properties. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been analyzed using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and electronic properties of pyrazole derivatives (Viveka et al., 2016).

Functionalization Reactions

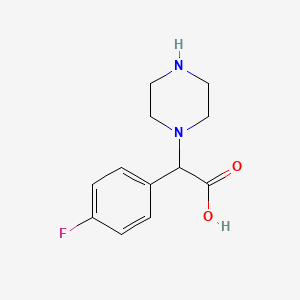

- Functionalization reactions of pyrazole carboxylic acids and their derivatives are crucial for synthesizing various compounds. For instance, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, showing the versatility of pyrazole derivatives in forming diverse products (Yıldırım et al., 2005).

Novel Synthesis Methods

- New synthesis routes for pyrazole-4-carboxamides have been developed, demonstrating the adaptability of pyrazole compounds in chemical synthesis. These methods offer more efficient and versatile approaches to producing pyrazole derivatives (Bobko et al., 2012).

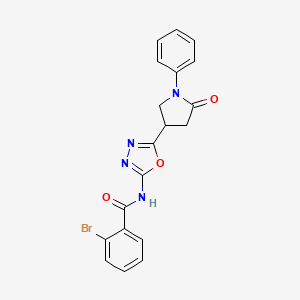

Molecular Docking Studies

- Pyrazole derivatives are also studied for their potential interactions with biological targets. Molecular docking studies, like those conducted on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, provide insights into how these compounds might interact with enzymes or receptors, highlighting their potential in drug design (Reddy et al., 2022).

Improved Synthesis Techniques

- Advances in the synthesis of pyrazole-4-carboxylic acid have led to higher yields and more efficient production methods. These improvements are critical for the large-scale production and application of pyrazole derivatives in various fields (Dong, 2011).

Antibacterial Activity

- Pyrazole carboxylic acid derivatives have been evaluated for their antibacterial activities. Studies like those on 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid demonstrate the potential of these compounds in developing new antibacterial agents (Akbas et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain, which plays a crucial role in energy production in cells.

Mode of Action

It’s plausible that it interacts with its targets, possibly through binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.

Result of Action

The molecular and cellular effects of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid’s action would likely be related to its potential inhibitory effect on succinate dehydrogenase . This could lead to a disruption in energy production within the cell, potentially leading to cell death or altered cellular function.

Safety and Hazards

The safety information for “1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

Zukünftige Richtungen

Pyrazoles have been studied for more than a century as an important class of heterocyclic compounds . They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . This class of compounds and its derivatives have been described as useful synthons of various heterocycles and has led to widespread interest in developing new strategies to access these valuable structures . Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .

Eigenschaften

IUPAC Name |

1-butyl-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGVZDVGKJGKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250888-96-0 |

Source

|

| Record name | 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![Methyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2450968.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)